2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Overview
Description
2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate is a useful research compound. Its molecular formula is C28H40BF4P2RhS- and its molecular weight is 660.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity and Synthesis
Cationic Rhodium(I) Complexes with Diolefin Ligands : A series of cationic rhodium(I) complexes containing diolefin ligands like 1,5-cyclooctadiene were synthesized. These complexes exhibited catalytic activity in acetophenone hydrosilylation and dimethyl itaconate hydrogenation, showcasing their potential in catalytic processes (Cadierno et al., 2010).
Iridium–Phosphine Complexes for Deuterium Exchange : Bis(triorganophosphine)(cyclooctadiene)iridium(I) tetrafluoroborates were generated in situ for the exchange of deuterium into aromatic substrates, indicating their usefulness in isotopic labeling experiments (Ellames et al., 2001).
Organometallic Chemistry and Ligand Design
Nickel-Catalyzed Acylstannylation : Bis(cycloocta-1,5-diene)nickel was effective in catalyzing the acylstannylation of 1,2-dienes, which could be further transformed into variously substituted enones. This highlights the versatility of nickel catalysts in organic synthesis (Shirakawa et al., 2001).
Rhodium Complexes for Hydroamination Catalysis : Cationic rhodium(I) and iridium(I) complexes were synthesized and demonstrated high efficiency as catalysts for intramolecular hydroamination, benefiting from weakly coordinating counter-ions (Dabb et al., 2009).
Structural Characterization and Reactivity
- Characterization of Rhodium and Iridium Triazolato Complexes : These complexes were prepared and characterized, exploring their oxidative addition reactions. Such studies contribute to our understanding of the reactivity and potential applications of rhodium and iridium complexes in organic synthesis and catalysis (Muller et al., 2010).
Properties
IUPAC Name |
2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28P2S.C8H12.BF4.Rh/c1-13-9-10-14(2)21(13)19-17-7-5-6-8-18(17)23-20(19)22-15(3)11-12-16(22)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQCIQNDSCZIGH-MYDVBLLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(SC3=CC=CC=C23)P4[C@@H](CC[C@H]4C)C.C1/C=C\CC/C=C\C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40BF4P2RhS- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584200 | |
Record name | 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511543-00-3 | |
Record name | 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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